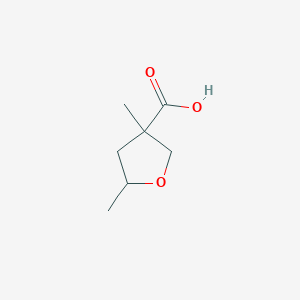

3,5-Dimethyloxolane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3,5-dimethyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-5-3-7(2,4-10-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

LALVTZDHKKYCOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CO1)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethyloxolane 3 Carboxylic Acid and Analogous Oxolane Carboxylic Acid Scaffolds

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in synthesizing biologically active molecules. For oxolane scaffolds, this involves the strategic formation of multiple stereocenters within the five-membered ring. Asymmetric synthesis aims to produce enantiomerically enriched products, while diastereoselective methods control the relative configuration of stereocenters.

Enantioselective Catalytic Methods for Oxolane Ring Formation

Enantioselective catalysis provides a powerful route to chiral oxolanes from achiral starting materials. These methods utilize chiral catalysts to create a chiral environment, influencing the reaction pathway to favor one enantiomer over the other.

One prominent strategy is the [3+2] cycloaddition reaction, which efficiently constructs the five-membered ring. nih.gov For instance, chiral Brønsted base-catalyzed (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones can produce 2,3,5-substituted tetrahydrofurans in good to excellent yields and with high enantioselectivity. thieme-connect.com Rhodium-catalyzed reactions of diazo compounds with aldehydes represent another effective approach, proceeding through the formation and subsequent cycloaddition of carbonyl ylides. nih.gov

Organocatalysis has also emerged as a key tool. An efficient asymmetric synthesis of 2,3,4‐trisubstituted tetrahydrofurans has been developed using a tandem iminium−enamine catalysis approach, which facilitates a double Michael addition between γ‐hydroxy‐α,β‐unsaturated carbonyls and enals, yielding products with high enantio‐ and diasteroselectivities. researchgate.net

Below is a table summarizing selected enantioselective catalytic methods for oxolane ring formation.

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Brønsted Base | (3+2) Annulation of cyclopropanes and aldehydes | Forms 2,3,5-substituted tetrahydrofurans. thieme-connect.com | Up to >99% ee thieme-connect.com |

| Rhodium(II) Carboxylate | [3+2] Cycloaddition of a carbonyl ylide | Generated from a diazo compound and an aldehyde. nih.gov | Often highly stereospecific nih.gov |

| Chiral Secondary Amine (Organocatalyst) | Double Michael Addition | Tandem iminium-enamine activation. researchgate.net | Up to 98% ee researchgate.net |

| Copper/Chiral Ligand | Ring expansion of oxetanes | Reaction with diazoesters to form tetrahydrofurans. nih.gov | Up to 98% ee nih.gov |

Diastereoselective Control in Cyclization Pathways

When multiple stereocenters are formed in a reaction, controlling their relative orientation (diastereoselectivity) is crucial. In oxolane synthesis, cyclization reactions are often designed to favor a specific diastereomer through substrate control, reagent control, or by manipulating reaction conditions.

A key factor influencing diastereoselectivity is the geometry of the precursor molecule, such as the configuration of a double bond in an acyclic starting material. nih.gov For example, the stereochemical outcome of Mead reductive cyclizations of keto-β-lactones to form tetrahydrofurans is highly dependent on the stereochemistry of the β-lactone intermediate. nih.gov

Intramolecular hydrogen bonding can also be a powerful tool for controlling diastereoselectivity. In a palladium-catalyzed tandem oxidative cyclization, the introduction of a hydrogen-bond acceptor in the substrate was shown to enhance diastereoselectivity dramatically, increasing the diastereomeric ratio (dr) from 2:1 to 6:1. nih.gov This control is attributed to the formation of a more rigid transition state stabilized by the hydrogen bond. nih.gov Similarly, highly diastereoselective radical cyclizations have been achieved by controlling the conformations of the radical intermediates involved in the ring-closing step. researchgate.net

| Method | Controlling Element | Result | Reference |

|---|---|---|---|

| Mead Reductive Cyclization | Substrate stereochemistry (keto-β-lactones) | Diastereoselective formation of substituted THFs. | nih.gov |

| Pd-Catalyzed Oxidative Cyclization | Intramolecular hydrogen bonding | Increased diastereomeric ratio (up to 7:1 dr). | nih.gov |

| Lewis Acid-Mediated Synthesis | Reaction of α-diazoesters with aldehydes | Provides tetrahydrofurans with up to 10:1 dr. | nih.gov |

| Radical Cyclization | Conformation of radical intermediate | Can afford a single diastereomer as the sole product. | researchgate.net |

Michael Addition Strategies for Substituted Cyclization Precursors

Michael additions, or conjugate additions, are fundamental C-C and C-X (where X is a heteroatom) bond-forming reactions. mdpi.comresearchgate.net In the context of oxolane synthesis, this strategy is employed to construct a key precursor which, upon a subsequent reaction, undergoes cyclization to form the desired ring.

A particularly elegant approach is the double Michael addition, which can form two bonds and set multiple stereocenters in a single cascade process. researchgate.net For example, the reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, catalyzed by a chiral secondary amine, proceeds via a tandem sequence. First, the enal forms a chiral iminium ion, which undergoes a Michael addition with the hydroxyenone. This is followed by the formation of an enamine, which participates in an intramolecular oxa-Michael addition to close the ring, thereby forming a highly substituted tetrahydrofuran (B95107). researchgate.net

This strategy is highly efficient as it rapidly builds molecular complexity from relatively simple starting materials. The stereochemical outcome is controlled by the chiral organocatalyst, which dictates the facial selectivity of both the intermolecular and intramolecular addition steps. researchgate.net

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium catalysis is a versatile and powerful tool in modern organic synthesis, enabling reactions that are often difficult to achieve through other means. divyarasayan.org For the synthesis of oxolane scaffolds, palladium catalysts are used both for the primary ring-forming cyclization and for the subsequent functionalization of the heterocyclic core.

Direct γ-Lactonization of Aliphatic Carboxylic Acids

While not a direct synthesis of oxolane carboxylic acids, the formation of γ-lactones (cyclic esters) is a closely related and highly relevant transformation, as lactones can serve as synthetic precursors to the target scaffolds. A significant advance in this area is the direct palladium-catalyzed γ-lactonization of free aliphatic carboxylic acids. uni-kiel.deacs.orgacs.org This method involves the activation of a typically unreactive C(sp³)–H bond at the γ-position of the carboxylic acid, followed by intramolecular C–O bond formation. uni-kiel.deacs.org

This transformation offers high atom economy by avoiding the need for pre-functionalized starting materials. uni-kiel.de A typical catalytic system consists of a palladium(II) source, such as Pd(OAc)₂, a ligand, and a stoichiometric oxidant. The development of specialized ligands, such as those derived from β-alanine, has been crucial for achieving high efficiency and enabling the functionalization of previously challenging substrates, including those without substitution at the β-position. uni-kiel.deacs.orgchemrxiv.org The reaction is believed to proceed via C–H activation to form a palladacycle intermediate, followed by a key C–O reductive elimination step to furnish the γ-lactone product. acs.org

C–H Activation and Functionalization Regioselectivity

Beyond ring formation, palladium catalysis can be used to directly functionalize the C–H bonds of a pre-formed oxolane ring. nih.govresearchgate.net This "late-stage functionalization" approach is highly valuable for creating analogs of a core structure without having to redesign the entire synthesis. A primary challenge in this area is controlling the regioselectivity—that is, directing the catalyst to activate a specific C–H bond among many similar ones. rsc.orgrsc.org

In tetrahydrofuran, the C–H bonds α to the ring oxygen are the most electronically activated and are often the primary site of functionalization. rsc.org For example, rhodium catalysts have been used for the asymmetric C–H insertion of carbenoids into the α-position of tetrahydrofuran. researchgate.net

For palladium catalysis, directing groups are often employed to achieve regioselectivity at positions other than the α-carbon. nih.govnih.gov A directing group is a functional group within the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C–H bond, which is then selectively cleaved and functionalized. nih.gov While methods for C–H functionalization of saturated nitrogen heterocycles are more developed, the principles can be extended to oxolane systems, leveraging the ring oxygen or a tethered group to direct the palladium catalyst to a desired site for C–C, C–O, or C–N bond formation. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| 3,5-Dimethyloxolane-3-carboxylic acid |

| Oxolane |

| Tetrahydrofuran |

| γ-lactone |

| β-alanine |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

Multi-Component and Cascade Reaction Sequences

The construction of complex heterocyclic systems, including oxolane scaffolds, can be efficiently achieved through sequential reaction strategies that combine cycloaddition and annulation steps. These methods provide a modular approach to building molecular complexity from simpler starting materials.

A prominent example of this strategy involves a two-step sequence beginning with a [3+2] cycloaddition of an azomethine ylide, followed by a (5+n) annulation based on a double SN2 substitution. researchgate.netrsc.org This methodology facilitates the synthesis of various nitrogen- and oxygen-containing heterocycles. rsc.org While this specific example leads to dihydrobenzoxazines and related structures, the underlying principle of sequential cycloadditions and annulations is a powerful tool for accessing diverse heterocyclic cores. researchgate.netrsc.org The hallmark of such reactions is the formation of two or more bonds in a single operation, transforming a simple olefin into a more complex cyclic product. acs.org The versatility of cycloaddition reactions allows for the creation of various ring sizes, including the five-membered oxolane ring, by selecting appropriate reaction partners and conditions. acs.orgnih.gov

Table 1: Key Features of Sequential Cycloaddition/Annulation Strategy

| Feature | Description | Reference |

|---|---|---|

| Modularity | Allows for the combination of different components to create a diverse library of final products. | rsc.org |

| Efficiency | Intermediates can often be used in the subsequent step without extensive purification, saving time and resources. | rsc.org |

| Complexity | Rapidly builds complex polycyclic and heterocyclic scaffolds from simple precursors. | researchgate.netnih.gov |

| Stereocontrol | Diastereoselective cycloadditions can establish specific stereochemical relationships in the final product. | researchgate.net |

One-pot syntheses are highly valued for their operational simplicity and efficiency, as they consolidate multiple reaction steps into a single flask. This approach avoids the isolation of intermediates, which can be time-consuming and lead to product loss.

For instance, the synthesis of 1,2,4-oxadiazoles, another class of heterocycles, has been effectively demonstrated in a one-pot protocol starting directly from carboxylic acids, nitriles, and hydroxylamine. lookchem.com This transformation is often catalyzed by recyclable, bifunctional acid-base organocatalysts that facilitate both the initial O-acylation of an amidoxime (B1450833) intermediate and the subsequent cyclodehydration to form the final heterocycle. lookchem.comresearchgate.net The efficiency of this one-pot method is highlighted by the ease of product purification, which can often be achieved by simple filtration, avoiding complex chromatographic techniques. lookchem.com Such protocols, which start from readily available carboxylic acids, provide a conceptual blueprint for developing similar efficient, one-pot syntheses for oxolane derivatives like this compound.

Green Chemistry Principles in Oxolane Carboxylic Acid Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates, where sustainability and environmental impact are of increasing concern.

The derivatization of the carboxyl group is a common step in modifying molecules like this compound. Traditional methods for forming amides often require stoichiometric activating agents (e.g., carbodiimides) or the conversion of the carboxylic acid to a more reactive form like an acid chloride, processes that suffer from poor atom economy and generate significant waste. orgsyn.orgorgsyn.org

Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgthieme-connect.com This method represents a significant advancement in green chemistry, offering high efficiency, particularly when conducted with azeotropic water removal. ucl.ac.uk The reaction has a broad scope and has been successfully applied to the synthesis of medicinally relevant carboxamides, including those derived from poorly nucleophilic amines and sterically hindered substrates. orgsyn.orgorgsyn.orgucl.ac.uk The use of boric acid avoids harsh reagents, improves selectivity, and enhances both atom and step economy, making it a superior alternative for large-scale preparations. orgsyn.org

Table 2: Advantages of Boric Acid Catalyzed Amidation

| Advantage | Description | Reference |

|---|---|---|

| Green Catalyst | Boric acid is inexpensive, low-toxicity, and readily available. | orgsyn.orgthieme-connect.com |

| Atom & Step Economy | Forms amides directly from acids and amines, avoiding intermediate activation steps and minimizing byproducts. | orgsyn.orgorgsyn.org |

| Broad Scope | Effective for a wide range of substrates, including those of pharmaceutical interest. | orgsyn.orgucl.ac.uk |

| Scalability | Suitable for large-scale industrial applications due to its cost-effectiveness and simple procedure. | orgsyn.orgucl.ac.uk |

| No Racemization | The reaction conditions are mild enough to prevent epimerization of chiral centers. | orgsyn.orgorgsyn.org |

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling the activation of stable functional groups under exceptionally mild conditions. dlut.edu.cn Carboxylic acids, which are abundant and readily available, can be used as radical precursors in these transformations. dlut.edu.cnresearchgate.net This strategy allows for the decarboxylative functionalization of the carboxylic acid group, converting it into a new carbon-carbon or carbon-heteroatom bond. researchgate.net

The process typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer with the carboxylic acid. This generates a carbon-centered radical after the loss of CO₂, which can then be coupled with a variety of reaction partners. dlut.edu.cnresearchgate.net This methodology has been successfully used for a wide range of transformations, including alkylations, arylations, and the formation of C-O bonds to create ethers. acs.orgnih.gov The use of light as a traceless reagent and the mild, often room-temperature, reaction conditions make photoredox catalysis a powerful green tool for modifying complex molecules. dlut.edu.cnacs.org

Table 3: Examples of Photoredox Decarboxylative Transformations

| Transformation Type | Description | Reference |

|---|---|---|

| C–C Bond Formation | Coupling of alkyl carboxylic acids with vinyl halides or other carbon-based coupling partners. | dlut.edu.cn |

| C–O Bond Formation | Direct etherification by coupling carboxylic acids with alcohols via a radical-polar crossover mechanism. | acs.org |

| C–N Bond Formation | Alkylation of nitrogen nucleophiles such as azoles and sulfonamides. | nih.gov |

| Reduction | Decarboxylative reduction of α-amino acids and α-hydroxy acids to access valuable amine scaffolds. | acs.org |

Flow Chemistry Applications in Oxolane Carboxylic Acid Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and straightforward scalability. amt.ukwiley-vch.de By performing reactions in a continuous stream through a reactor, issues associated with heat transfer, mass transfer, and the handling of hazardous reagents are significantly mitigated. amt.ukwiley-vch.de

The synthesis of carboxylic acids and their derivatives is well-suited to flow chemistry. For example, the carboxylation of organometallic reagents with CO₂ gas can be performed safely and efficiently using specialized tube-in-tube gas-permeable membrane reactors. durham.ac.uk This setup allows for excellent control over gas-liquid mixing, leading to high conversions and purity. durham.ac.uk Furthermore, multi-step syntheses of active pharmaceutical ingredients (APIs) and other complex molecules can be "telescoped" into a single continuous stream, integrating synthesis, workup, and purification. amt.ukdurham.ac.uk This approach dramatically reduces production time and facility footprint. researchgate.net The inherent safety of using small reactor volumes makes flow chemistry particularly advantageous for highly exothermic or hazardous reactions, enabling processes that are difficult or dangerous to scale up in batch mode. amt.ukwiley-vch.de

Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; difficult to control on a large scale. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. | wiley-vch.de |

| Mass Transfer | Can be inefficient, especially for multiphasic reactions (e.g., gas-liquid). | Highly efficient due to small diffusion distances and effective mixing. | amt.ukdurham.ac.uk |

| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes minimize risk; hazardous intermediates are generated and consumed in situ. | wiley-vch.dedurham.ac.uk |

| Scalability | "Scaling up" is challenging and often requires re-optimization. | "Scaling out" by running longer or in parallel; process is more predictable. | amt.ukdurham.ac.uk |

| Automation | More complex to automate fully. | Readily integrated with online monitoring and automated control systems. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyloxolane 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 3,5-Dimethyloxolane-3-carboxylic acid.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons, respectively. The number of signals, their chemical shifts, integration (for ¹H), and multiplicities provide crucial preliminary data.

Predicted ¹H and ¹³C NMR Data:

Due to the presence of two stereocenters (at C3 and C5), this compound can exist as different stereoisomers. The precise chemical shifts would be dependent on the relative stereochemistry (cis/trans). The following table presents a hypothetical set of chemical shifts for one possible isomer.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₃ at C5) | ~1.2 (d) | ~21.0 |

| 2 (CH₂ at C2) | ~3.8-4.2 (m) | ~70.0 |

| 3 (C-COOH) | - | ~85.0 |

| 4 (CH₂ at C4) | ~1.8-2.2 (m) | ~40.0 |

| 5 (CH at C5) | ~4.0-4.4 (m) | ~75.0 |

| 6 (CH₃ at C3) | ~1.5 (s) | ~25.0 |

| 7 (COOH) | ~10-12 (br s) | ~175.0 |

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the protons on C2 and C4, and between the C5 proton and the methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining the stereochemistry. The spatial proximity of protons is revealed through cross-peaks. For example, the presence or absence of a NOESY correlation between the methyl protons at C3 and the methyl protons at C5 would help to establish their relative cis or trans orientation.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR would be valuable in identifying different crystalline forms (polymorphs). Polymorphism can significantly impact the physical properties of a compound. Furthermore, ssNMR is a powerful technique to study proton transfer dynamics within the hydrogen-bonded networks that are characteristic of carboxylic acids in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute stereochemistry.

In the solid state, carboxylic acids are known to form predictable hydrogen-bonding patterns, referred to as supramolecular synthons. The most common of these is the catemeric chain synthon, where the carboxylic acid groups of adjacent molecules form a head-to-tail hydrogen-bonded chain. Another possibility is the formation of a dimeric synthon, where two carboxylic acid groups form a cyclic hydrogen-bonded pair. The specific synthon adopted by this compound would depend on steric factors and other potential intermolecular interactions involving the oxolane oxygen. The crystal packing would be further influenced by weaker van der Waals interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| C-H (Alkyl) | Stretching | 2980-2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 | Strong |

| C-O (Ether) | Stretching | 1150-1085 | Moderate |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | Moderate |

The broadness of the O-H stretching band in the FT-IR spectrum is a hallmark of the hydrogen-bonded nature of the carboxylic acid group. The C=O stretching frequency can provide insights into the strength of the hydrogen bonding; stronger hydrogen bonds typically lead to a lower C=O stretching frequency. Raman spectroscopy would be particularly useful for observing the non-polar C-C and C-H vibrations of the molecular skeleton.

Advanced Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Predicted Fragmentation Pathways:

Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several characteristic pathways:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the COOH radical (45 Da) or the neutral CO₂ molecule (44 Da) after rearrangement.

Cleavage of the oxolane ring: The tetrahydrofuran (B95107) ring can undergo alpha-cleavage adjacent to the oxygen atom or ring-opening followed by further fragmentation.

Loss of methyl groups: The loss of a methyl radical (15 Da) from either the C3 or C5 position is also a probable fragmentation pathway.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the information obtained from NMR spectroscopy.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules such as this compound. These methods are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, providing critical information on the absolute configuration and enantiomeric purity of a sample. numberanalytics.com

Circular Dichroism measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com This differential absorption (ΔA) is non-zero only for chiral molecules within the wavelength range of their chromophore absorption. numberanalytics.com For this compound, the carboxylic acid group acts as the primary chromophore. The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity ([θ]), against wavelength. Enantiomers of a chiral compound produce mirror-image CD spectra. nih.gov Consequently, a racemic mixture, containing equal amounts of both enantiomers, will exhibit no CD signal. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful quantitative tool. acs.org

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.combiologic.net This phenomenon, known as optical activity, is also a characteristic feature of chiral molecules. An ORD spectrum plots the specific rotation [α] against wavelength. slideshare.net In regions where the molecule absorbs light, the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. amrita.edu The shape and sign of the Cotton effect are specific to a particular enantiomer, with the opposing enantiomer displaying a mirror-image curve. amrita.edu Similar to CD, the magnitude of the optical rotation at a specific wavelength is proportional to the concentration of the chiral substance and its enantiomeric purity. slideshare.net

The determination of enantiomeric excess for this compound involves creating a calibration curve from samples of known enantiomeric composition. By measuring the CD signal intensity (molar ellipticity) at a wavelength of maximum difference (λmax) or the specific rotation at a suitable wavelength for a series of standards, a linear relationship between the chiroptical response and the enantiomeric excess can be established. nih.gov The measurement of an unknown sample can then be compared to this calibration curve to accurately determine its enantiomeric excess.

For carboxylic acids that lack strong chromophores or exhibit weak CD signals, derivatization or the use of auxiliary reagents may be necessary. For instance, complexation with an achiral metal host, such as a copper(II) complex, can induce a strong CD signal (known as exciton-coupled circular dichroism, ECCD), which can then be used for analysis. nih.govnih.gov This "mix-and-measure" approach simplifies the process and enhances the sensitivity of the ee determination. nih.gov

Detailed Research Findings

While specific experimental chiroptical data for this compound is not extensively published, the principles of CD and ORD spectroscopy allow for a clear, illustrative projection of expected findings. The following data is hypothetical and serves to demonstrate the application of these techniques for the enantiomeric excess determination of this compound.

The analysis would begin by obtaining the CD and ORD spectra for the pure enantiomers, for instance, (R)-3,5-Dimethyloxolane-3-carboxylic acid and (S)-3,5-Dimethyloxolane-3-carboxylic acid. The carboxylic acid chromophore is expected to exhibit a Cotton effect in the region of its n→π* transition.

Hypothetical Circular Dichroism Data for Pure Enantiomers

The CD spectrum for the (R)-enantiomer might show a positive Cotton effect, while the (S)-enantiomer would exhibit a negative Cotton effect of equal magnitude.

| Enantiomer | Wavelength of Maximum Ellipticity (λmax) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-3,5-Dimethyloxolane-3-carboxylic acid | 215 nm | +4500 |

| (S)-3,5-Dimethyloxolane-3-carboxylic acid | 215 nm | -4500 |

Hypothetical Optical Rotatory Dispersion Data for Pure Enantiomers

Similarly, the ORD spectra would be mirror images, showing opposite signs for the Cotton effect.

| Enantiomer | Peak Wavelength | Trough Wavelength | Specific Rotation at 589 nm [α]D |

| (R)-3,5-Dimethyloxolane-3-carboxylic acid | 225 nm | 205 nm | +35.0° |

| (S)-3,5-Dimethyloxolane-3-carboxylic acid | 205 nm | 225 nm | -35.0° |

Using these pure enantiomers, a series of calibration standards with varying enantiomeric excess would be prepared. The CD signal at the λmax (215 nm in this hypothetical case) would then be measured for each standard.

Hypothetical Calibration Data for Enantiomeric Excess Determination via CD Spectroscopy

| Sample | Enantiomeric Excess (ee) of (R)-enantiomer | Measured Ellipticity at 215 nm (millidegrees) |

| 1 | 100% | +25.0 |

| 2 | 75% | +18.75 |

| 3 | 50% | +12.5 |

| 4 | 25% | +6.25 |

| 5 | 0% (Racemic) | 0.0 |

| 6 | -25% | -6.25 |

| 7 | -50% | -12.5 |

| 8 | -75% | -18.75 |

| 9 | -100% | -25.0 |

Plotting the measured ellipticity against the enantiomeric excess would yield a linear calibration curve. An unknown sample of this compound could then be measured under the same conditions. For example, if the unknown sample provided a measured ellipticity of +15.0 millidegrees, its enantiomeric excess would be determined to be 60% in favor of the (R)-enantiomer by using the calibration curve. This methodology provides a rapid, accurate, and non-destructive means of quantifying the enantiomeric purity of this compound.

Theoretical and Computational Investigations of 3,5 Dimethyloxolane 3 Carboxylic Acid and Analogues

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov This analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. researchgate.net

By analyzing the properties of the electron density at these BCPs (e.g., the density itself, its Laplacian, and the energy densities), one can characterize the nature of the chemical bonds. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. QTAIM is particularly useful for analyzing weak interactions like hydrogen bonds, providing quantitative measures of their strength and nature. nih.gov

Conformational Analysis and Energy Minima Calculations

Molecules with rotatable single bonds, like 3,5-Dimethyloxolane-3-carboxylic acid, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those corresponding to energy minima on the potential energy surface) and to determine the energy barriers between them. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. mit.edu By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is a high-energy, fleeting structure that represents the point of no return in a reaction. mit.edu

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling could provide invaluable insights. Techniques based on quantum chemistry can calculate the structures and energies of transition states, allowing for the determination of activation energies and reaction rates. mit.edu This information helps in understanding reaction pathways and predicting how changes in reaction conditions or molecular structure might affect the outcome.

Reaction Free Energy Profiles

Reaction free energy profiles are crucial for understanding the feasibility and mechanism of a chemical transformation. These profiles map the change in Gibbs free energy as reactants are converted into products through transition states. Density Functional Theory (DFT) is a commonly used method to compute these profiles. researchgate.netnih.gov For analogues of this compound, a key reaction of interest is the intramolecular ring-opening, where the carboxylic acid group could potentially catalyze the cleavage of the oxolane ring to form a lactone. ic.ac.ukacs.org

Computational studies on similar oxetane-carboxylic acids have shown that an uncatalyzed intramolecular rearrangement has a very high activation free energy barrier (ΔG‡), suggesting it is unlikely to occur thermally. ic.ac.uk For instance, a concerted mechanism involving proton transfer from the carboxylic acid to the oxetane (B1205548) oxygen followed by an SN2 displacement was calculated to have a free energy barrier of approximately 50 kcal/mol. ic.ac.uk However, the presence of a catalyst, or even autocatalysis by a second molecule of the acid, can significantly lower this barrier. ic.ac.uk

Investigations into the ring-opening of other cyclic ethers, such as epoxides and aziridines, by nucleophiles also provide insight. The activation energy for these SN2 reactions is highly dependent on the nature of the heterocycle. nih.gov For the ring-opening of tetrahydrofuran (B95107) (THF) itself, assisted by Frustrated Lewis Pairs (FLPs), DFT calculations show that the free activation energy is sensitive to the elements used in the FLP. nih.gov For an Al/P-based FLP, the activation barrier was computed to be 29.6 kcal/mol. nih.gov These findings suggest that the reaction free energy profile for any transformation of this compound would be highly dependent on the specific reaction conditions and catalytic species present.

| Analogue/Reaction System | Computational Method | Solvent | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Oxetane-Carboxylic Acid Isomerization (uncatalyzed) | ωB97XD/Def2-TZVPP | Chloroform (SCRF) | 49.9 ic.ac.uk |

| Oxetane-Carboxylic Acid Isomerization (dimer autocatalysis) | ωB97XD/Def2-SVPP | - | 49.0 ic.ac.uk |

| Epoxide Ring-Opening (by AcO⁻) | ZORA-OLYP/QZ4P | Gas Phase | 16.6 nih.gov |

| Epoxide Ring-Opening (by AcO⁻) | ZORA-OLYP/QZ4P | Water | 31.5 nih.gov |

| THF Ring-Opening (by Al/P FLP) | B3LYP-D3(BJ)/def2-TZVP | - | 29.6 nih.gov |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Shieldings, UV/Vis Absorption)

Computational methods are routinely used to predict spectroscopic parameters, which aids in structure elucidation and characterization.

GIAO NMR Shieldings: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. imist.manih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of GIAO/DFT calculations depends on the choice of the functional and basis set. nih.govconicet.gov.ar Studies on various heterocyclic compounds have demonstrated excellent correlation between theoretically calculated and experimentally observed ¹H and ¹³C chemical shifts, often with R² values greater than 0.9. imist.mamdpi.com For this compound, this method could predict the chemical shifts for its unique set of protons and carbons, helping to confirm its structure.

| Compound Type | Nucleus | Computational Method | Correlation (Calculated vs. Experimental) |

|---|---|---|---|

| Hexahydroindoles | ¹H & ¹³C | GIAO/B3LYP/6-311G(d) | R² > 0.90 imist.ma |

| 1,2,4-triazol-5-one Derivatives | ¹H | GIAO/B3LYP/6-311G(d,p) | R² = 0.989 mdpi.com |

| 1,2,4-triazol-5-one Derivatives | ¹³C | GIAO/B3LYP/6-311G(d,p) | R² = 0.998 mdpi.com |

| Pyrazol-5-amine Derivative | ¹³C | GIAO/M06-2X/TZVP | R² = 0.999 nih.gov |

UV/Vis Absorption: The prediction of electronic absorption spectra (UV/Vis) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comrsc.org This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). The accuracy of TD-DFT predictions is highly influenced by the choice of functional and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.govmdpi.comnih.gov For molecules like this compound, which contains chromophores such as the carbonyl group, TD-DFT can predict the λmax values associated with electronic transitions, such as n → π* transitions. Studies on other heterocyclic systems like oxazine (B8389632) dyes show that TD-DFT can reproduce experimental λmax values with an error of less than 0.1 eV when solvent effects are included. nih.govnih.gov

| Compound Class | Computational Method | Solvent Model | Mean Absolute Error in λmax |

|---|---|---|---|

| Oxazine Dyes | TD-DFT (various functionals) | SMD | < 0.1 eV nih.govnih.gov |

| Tetrahydroquinolines | TD-DFT (B3LYP/6-31+G(d,p)) | PCM | Good correlation with experiment rsc.org |

| Viologen Salts (CT bands) | TD-DFT (M06-2X/6-31+G(d,p)) | PCM | 35.2 nm (systematic underestimation) mdpi.com |

Thermodynamic and Kinetic Parameter Computations for Cyclic Ether Degradation

Understanding the thermal stability and degradation pathways of this compound requires the computation of thermodynamic and kinetic parameters. The degradation of cyclic ethers often initiates with ring-opening. arxiv.org

Kinetic Parameters: The primary kinetic parameters governing a reaction rate are the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. jeeadv.ac.in Computationally, the activation energy corresponds to the height of the free energy barrier (ΔG‡) on the reaction profile. arxiv.org For the cyclization of hydroperoxyalkyl radicals to form substituted cyclic ethers (the reverse of a potential degradation pathway), DFT and CBS methods have been used to calculate barrier heights. researchgate.netacs.org For example, the B3LYP method is known to underestimate barrier heights for peroxide-related reactions by up to 8 kcal/mol. researchgate.netacs.org More accurate methods are therefore necessary. Kinetic analysis of thermal degradation data can also be performed using model-free isoconversional methods (e.g., Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa) applied to theoretical or experimental data to determine kinetic parameters across the degradation process. nih.govmdpi.com

| Reaction | Computational Method | Parameter | Calculated Value (kcal/mol) |

|---|---|---|---|

| Cyclobutane → Tetramethylene biradical | CBS-QB3 | ΔG‡ (298K) | 60.7 arxiv.org |

| Cyclobutane → Tetramethylene biradical | CBS-QB3 | ΔH‡ (298K) | 62.7 arxiv.org |

| Cyclopentane → Pentamethylene biradical | CBS-QB3 | ΔH‡ (298K) | 55.1 arxiv.org |

| Cyclization of •QOOH to Oxetane + •OH | CBS-QB3 | ΔHrxn (298K) | -37.4 acs.org |

| Cyclization of •QOOH to Tetrahydrofuran + •OH | CBS-QB3 | ΔHrxn (298K) | -46.0 acs.org |

Derivatives and Analogues of 3,5 Dimethyloxolane 3 Carboxylic Acid in Complex Chemical Synthesis

Synthesis of Substituted Oxolane-Carboxylic Acid Isomers (e.g., 2,5-dimethyloxolane-3-carboxylic acid, 4,4-dimethyloxolane-3-carboxylic acid, 5,5-dimethyloxolane-3-carboxylic acid)

The synthesis of substituted oxolane-carboxylic acids can be approached through various strategies, often tailored to the specific substitution pattern on the heterocyclic ring.

2,5-Disubstituted Isomers: The synthesis of 2,5-dimethyloxolane-3-carboxylic acid can be envisioned via the hydrogenation of a corresponding furan (B31954) precursor. For instance, 2,5-dimethylfuran-3-carboxylic acid esters can be prepared through the condensation of α-acetoxypropionaldehyde with methyl acetoacetate. acs.orgd-nb.info Subsequent catalytic hydrogenation of the furan ring, a well-established method for producing tetrahydrofuran (B95107) derivatives, would yield the desired saturated oxolane structure. organic-chemistry.org

4,4-Disubstituted Isomers: Chiral 4,4-dimethyltetrahydrofuran building blocks have been synthesized from pantolactone, a readily available starting material from the chiral pool. organic-chemistry.org This approach provides access to functionalized 4,4-dimethyl oxolanes that could be further elaborated to introduce a carboxylic acid group at the C3 position, yielding compounds such as (S)-4,4-Dimethyltetrahydrofuran-3-carboxylic Acid. organic-chemistry.orgnih.gov

5,5-Disubstituted Isomers: The synthesis of 5,5-disubstituted oxolane-3-carboxylic acids can be approached from γ-lactones. For example, the synthesis of related 5,5-diphenyltetrahydrofuran derivatives has been achieved starting from 5-oxo-2,2-diphenyltetrahydrofuran-3-carboxylic acid. google.com An analogous pathway could be employed for the 5,5-dimethyl variant, likely involving cyclization strategies from appropriately substituted acyclic precursors.

Transformation into Pyrrolidine- and Pyrazole-Containing Heterocycles

The oxolane ring can be converted into other important five-membered heterocycles, namely pyrrolidines and pyrazoles, through ring-opening and subsequent recyclization reactions.

Pyrrolidine (B122466) Synthesis: The transformation of tetrahydrofuran into pyrrolidine can be achieved over synthetic zeolite catalysts, demonstrating the feasibility of converting the oxygen-containing ring to its nitrogen analogue. mdpi.com For an oxolane-carboxylic acid, a plausible synthetic route involves a reductive amination sequence. This could proceed via an initial ring-opening to a linear γ-hydroxy aldehyde or ketone, followed by reaction with an amine and a reducing agent to form the pyrrolidine ring. Catalytic reductive amination of carboxylic acids themselves is also a known transformation that can be applied to a wide range of substrates. organic-chemistry.orgnih.gov

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.comrsc.orgnih.govresearchgate.netresearchgate.net An oxolane-3-carboxylic acid can be considered a precursor to the necessary 1,3-dicarbonyl synthon. A potential pathway involves the oxidation of the oxolane ring to a γ-lactone bearing a carboxylic acid group, such as γ-butyrolactone-γ-carboxylic acid. orgsyn.org Such lactones can then react with hydrazine derivatives to undergo ring-opening and cyclization to form the pyrazole ring. researchgate.net This transformation provides a valuable link between the oxolane and pyrazole families of heterocycles.

Preparation of Macrocyclic and Oligomeric Structures Incorporating the Oxolane Carboxylic Acid Moiety

The structural features of oxolane carboxylic acids lend themselves to the synthesis of larger, more complex structures like oligomers, polymers, and macrocycles.

Oligomers and Polyesters: One of the primary methods for generating polymeric structures from cyclic ethers is cationic ring-opening polymerization (ROP). researchgate.netscienceinfo.comrsc.org In the presence of an acid catalyst, the ether oxygen of the oxolane ring can initiate polymerization, leading to the formation of polyether chains. When a carboxylic acid functionality is present on the monomer, it can participate in subsequent esterification reactions, leading to the formation of complex polyesters. Alternatively, functional polyesters can be synthesized through the ring-opening polymerization of functional lactones, which can be derived from oxolane carboxylic acids. mdpi.comnih.govnih.gov

Macrocycles: Macrocyclization reactions are critical in the synthesis of many complex natural products and drug candidates. nih.gov A common strategy is macrolactonization, the intramolecular esterification of a linear hydroxy acid. nih.govgoogle.comgoogle.com An oxolane carboxylic acid can serve as a latent hydroxy acid. A synthetic strategy could involve the selective ring-opening of the oxolane moiety to unmask a distal hydroxyl group. Under high-dilution conditions, this linear precursor could then undergo an intramolecular condensation, promoted by reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi conditions) or dicyclohexylcarbodiimide (B1669883) (DCC), to form a macrocyclic lactone incorporating the original carbon skeleton. nih.gov

Synthesis of Advanced Synthetic Intermediates

Substituted oxolanes are highly valuable chiral building blocks in the total synthesis of complex natural products, particularly marine macrolides and polyketides. nih.govmuni.cznih.govresearchgate.net The tetrahydrofuran motif, often with specific stereochemistry, is crucial for the biological activity of these compounds.

Design and Synthesis of Functionalized Oxolane-Carboxylic Acid Esters and Amides

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of derivatives, most commonly esters and amides. The tertiary nature of the carboxyl group in 3,5-dimethyloxolane-3-carboxylic acid may present steric hindrance, necessitating the use of specific and robust reaction conditions.

Ester Synthesis: The formation of esters from tertiary carboxylic acids can be challenging under traditional Fischer esterification conditions due to the risk of elimination reactions with certain alcohols (e.g., t-BuOH). nih.govorganic-chemistry.org A milder and highly effective alternative is the Steglich esterification, which uses a carbodiimide (B86325) coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.orgrsc.orgcommonorganicchemistry.com This method proceeds under neutral conditions at room temperature and is well-suited for sterically demanding substrates. organic-chemistry.orgwikipedia.orgrsc.org

Amide Synthesis: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. mychemblog.com For sterically hindered acids, direct condensation with amines is often slow and inefficient. The use of powerful coupling reagents is required to activate the carboxylic acid. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, COMU®) are highly effective for coupling sterically hindered substrates and electron-deficient amines. rsc.orgmychemblog.comacs.orgwikipedia.orgnih.govresearchgate.net These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine to form the desired amide bond in high yield, often minimizing side reactions and racemization. acs.orgwikipedia.org

The following table summarizes various reagents used for these transformations.

| Transformation | Reagent(s) | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Esterification | DCC or EDC, DMAP | CH₂Cl₂, Room Temperature | Steglich Esterification; mild conditions, suitable for acid-labile and sterically hindered substrates. | organic-chemistry.orgwikipedia.orgrsc.org |

| Esterification | Alcohol, H₂SO₄ or TsOH | Excess alcohol (solvent), Heat | Fischer Esterification; equilibrium process, best for primary/secondary alcohols. | nih.gov |

| Amide Formation | HATU, DIPEA or Et₃N | DMF or CH₃CN, Room Temperature | Highly efficient for hindered acids and peptides; fast reaction rates. | mychemblog.comwikipedia.orgresearchgate.net |

| Amide Formation | PyBOP, DIPEA | DMF, Room Temperature | Phosphonium salt reagent, good alternative to HATU. | acs.org |

| Amide Formation | EDC, HOBt, DMAP | CH₃CN, Room Temperature | Effective for electron-deficient amines and functionalized acids. | nih.gov |

Future Research Directions and Emerging Trends in Oxolane Carboxylic Acid Chemistry

Development of Novel Stereoselective Catalytic Systems for Oxolane Ring Formation

The stereocontrolled synthesis of substituted oxolanes remains a pivotal challenge in organic chemistry. Future research is increasingly directed towards the development of innovative catalytic systems that can achieve high levels of stereoselectivity in the formation of the oxolane ring. A significant area of focus is the design of chiral catalysts that can facilitate asymmetric transformations, leading to the selective formation of a single enantiomer of the target molecule.

Recent advancements have seen the successful application of various metal-based catalysts, including those based on palladium, rhodium, and gold, in stereoselective oxolane synthesis. For instance, palladium-catalyzed intramolecular cyclization of alkynols offers a powerful strategy for the construction of the oxolane ring. Future work in this area will likely involve the development of new chiral ligands that can enhance the enantioselectivity of these transformations.

Beyond traditional transition metal catalysis, the exploration of frustrated Lewis pair (FLP) chemistry for the activation of small molecules and subsequent cyclization reactions represents a promising avenue. Additionally, the development of organocatalysts, which are metal-free and often more environmentally benign, is a rapidly growing area of interest for stereoselective oxolane synthesis. These catalysts can offer unique reactivity and selectivity profiles that complement those of metal-based systems.

Table 1: Examples of Catalytic Systems for Stereoselective Oxolane Synthesis

| Catalyst System | Reaction Type | Key Features |

| Chiral Phosphoric Acids | Asymmetric Oxa-Pictet-Spengler Reaction | High enantioselectivity, metal-free conditions. |

| Gold-Based Catalysts | Intramolecular Hydroalkoxylation of Allenes | Mild reaction conditions, high atom economy. |

| Rhodium/Diene Complexes | Enantioselective Cyclization/Addition | Access to highly substituted chiral oxolanes. |

| Palladium with Chiral Ligands | Asymmetric Wacker-Type Cyclization | Control of both relative and absolute stereochemistry. |

Exploration of Bio-Inspired Synthetic Routes (excluding biosynthesis of direct clinical relevance)

Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules, including those containing oxolane rings. Bio-inspired synthetic chemistry seeks to mimic the strategies employed by enzymes to achieve remarkable feats of chemical transformation. This approach, distinct from utilizing biological systems directly, involves the design of chemical catalysts and reaction sequences that are conceptually based on biosynthetic pathways.

One prominent area of exploration is the use of polyepoxide cascades to construct polyether frameworks containing multiple oxolane rings. This strategy is inspired by the biosynthesis of polyether ionophore antibiotics. In a laboratory setting, this can be achieved through the controlled opening of epoxide rings and subsequent cyclization, often mediated by acid or base catalysts. The challenge lies in controlling the regio- and stereoselectivity of these cascade reactions to produce a single desired isomer. Future research will focus on developing catalysts that can orchestrate these complex transformations with high fidelity.

Another bio-inspired approach involves the use of oxidative cyclizations of polyenes. This mimics the biosynthesis of certain marine natural products where a linear precursor is folded and then selectively oxidized to form cyclic ethers. The development of catalysts that can control the conformation of the polyene substrate and direct the oxidative cyclization to the desired oxolane-containing product is a key objective.

Furthermore, the principles of enzymatic catalysis, such as the use of pre-organization and transition state stabilization, can be applied to the design of small molecule catalysts for oxolane synthesis. By creating catalyst scaffolds that can bind substrates in a specific orientation, it is possible to lower the activation energy for the desired cyclization reaction and enhance its selectivity.

Advanced Computational Tools for Predicting Reactivity and Selectivity

The integration of computational chemistry into the workflow of synthetic organic chemistry is revolutionizing the way reactions are designed and understood. Advanced computational tools, particularly Density Functional Theory (DFT), are becoming increasingly powerful in predicting the reactivity and selectivity of reactions leading to oxolane ring formation.

DFT calculations can be used to model the transition states of competing reaction pathways, allowing for the prediction of the major product of a reaction. This is particularly valuable in stereoselective synthesis, where the energy difference between diastereomeric transition states can be small. By accurately calculating these energy differences, computational models can predict the stereochemical outcome of a reaction with a high degree of confidence.

For example, in a metal-catalyzed cyclization reaction, DFT can be used to elucidate the mechanism, identify the rate-determining step, and understand the role of the ligand in controlling selectivity. This knowledge can then be used to design new ligands or catalysts with improved performance. Computational studies can also be used to predict the effect of substrate modifications on the outcome of a reaction, thereby guiding the selection of starting materials.

Beyond predicting the outcome of known reactions, computational tools are also being used to design entirely new reactions. By computationally screening hypothetical reaction pathways, it is possible to identify promising new strategies for oxolane synthesis that can then be explored experimentally. This in silico approach can significantly accelerate the discovery of new synthetic methods.

Table 2: Applications of Computational Tools in Oxolane Synthesis

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of cyclization reactions. | Identification of transition states, prediction of stereoselectivity. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions. | Understanding of non-covalent interactions that influence selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large catalytic systems. | Accurate prediction of reactivity in complex environments. |

Integration with Machine Learning for Reaction Optimization and Design

The synergy between computational chemistry and machine learning (ML) is an emerging trend that holds immense promise for the future of oxolane synthesis. Machine learning algorithms can be trained on large datasets of chemical reactions to identify complex patterns and relationships that are not readily apparent to human chemists. This can be leveraged for both the optimization of existing reactions and the design of new ones.

In the context of reaction optimization, ML models can be used to predict the outcome of a reaction (e.g., yield, stereoselectivity) based on a set of input parameters (e.g., catalyst, solvent, temperature). This allows for the rapid in silico screening of a large number of reaction conditions, enabling the identification of the optimal conditions with a minimal number of experiments. This approach is particularly powerful for complex reactions with many variables.

For reaction design, ML can be used to predict the feasibility of a proposed synthetic step or to suggest novel disconnections for a target molecule. By learning from the vast repository of known chemical reactions, ML models can identify novel and non-intuitive synthetic routes to oxolane carboxylic acids.

Furthermore, the integration of ML with high-throughput experimentation (HTE) creates a closed-loop system for accelerated reaction discovery and optimization. In this paradigm, an ML model proposes a set of experiments, which are then performed by an automated robotic platform. The results of these experiments are then used to retrain and improve the ML model, which in turn proposes the next set of experiments. This iterative process can rapidly converge on the optimal reaction conditions or identify novel reactivity.

Investigation of Non-Traditional Solvents and Sustainable Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to oxolane carboxylic acids. A key focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. This includes the investigation of non-traditional solvent systems such as ionic liquids (ILs) and deep eutectic solvents (DESs). mdpi.comrsc.org

Ionic liquids are salts with low melting points that can be used as solvents for a wide range of chemical reactions. pharmtech.comresearchgate.netjchemrev.comresearchgate.net Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. researchgate.net Research in this area is focused on designing ILs with specific properties that can enhance the rate and selectivity of oxolane-forming reactions.

Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that have a significantly lower melting point than the individual components. mdpi.comrsc.org They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable starting materials. mdpi.com The use of DESs as both the solvent and catalyst for the synthesis of heterocyclic compounds is an active area of research. mdpi.comresearchgate.net

In addition to alternative solvents, other sustainable methodologies are being explored. This includes the use of mechanochemistry, where reactions are carried out by grinding solids together in the absence of a solvent. This can lead to significant reductions in waste and energy consumption. The development of catalytic reactions that can be performed in water is another important goal, as water is the ultimate green solvent. nih.gov Furthermore, the use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can offer improved safety, efficiency, and scalability for the synthesis of oxolane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.